N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core and a 3,4-dimethoxyphenethyl chain attached to the amide nitrogen. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the dimethoxyphenyl moiety contributes to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-24-15-8-7-12(11-16(15)25-2)9-10-22-17(23)13-5-3-4-6-14(13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBXCFHXPCQNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4-dimethoxyphenylethylamine, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Substituent Effects
- Trifluoromethyl vs.
- Methoxy Positioning : The 3,4-dimethoxyphenyl group in the main compound enables stronger π-stacking with aromatic residues in enzyme active sites compared to para-methoxy analogs (e.g., ) .
- Heterocyclic Modifications : Compounds with triazole or thiazole rings (e.g., ) exhibit enhanced target selectivity for kinases or microbial enzymes due to additional hydrogen-bonding sites .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a benzamide core, along with a hydroxyethyl group linked to a dimethoxyphenyl ring. This structure contributes to its enhanced stability, lipophilicity, and binding affinity, making it a candidate for various therapeutic applications.
Molecular Formula: C18H18F3NO3
Molecular Weight: 353.34 g/mol
Purity: >90%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the preparation of intermediates such as 3,4-dimethoxyphenylacetic acid and 2-(trifluoromethyl)benzoyl chloride. These intermediates undergo condensation reactions under controlled conditions to yield the final product.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on related benzamide derivatives has shown effectiveness against various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV). The incorporation of the trifluoromethyl group has been linked to improved binding affinity and biological activity .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its cytotoxic effects on several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Comparable to Tamoxifen |
| U-937 (Leukemia) | 0.12 - 2.78 | Higher potency than Doxorubicin |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The trifluoromethyl group enhances the compound's ability to interact with proteins involved in cell signaling pathways, potentially leading to the inhibition of tumor growth and viral replication .
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives of benzamide compounds showed significant inhibitory effects on viral replication in vitro at concentrations as low as 0.20 µM against influenza viruses .
- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like Doxorubicin and Tamoxifen .
Q & A
Q. How can researchers optimize the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Coupling Reactions : Use a base like triethylamine to facilitate amidation between 3,4-dimethoxyphenethylamine and 2-(trifluoromethyl)benzoyl chloride. Evidence suggests yields improve with slow reagent addition under nitrogen .
- Temperature and Solvent : Reactions in dichloromethane (DCM) at 0–5°C minimize side reactions, while room temperature is optimal for intermediate steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol enhances purity (>95% by HPLC) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy : H and C NMR confirm the ethyl linkage between the dimethoxyphenyl and benzamide groups. The trifluoromethyl ( ~ -60 ppm in F NMR) and methoxy ( ~3.8 ppm in H NMR) signals are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 424.13) .
- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-F (~1120 cm) confirm functional groups .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are calculated via dose-response curves .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays (e.g., P-ATP incorporation for kinases) .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted amines or hydrolyzed amides) that may skew bioactivity .
- Dose-Response Reproducibility : Conduct triplicate experiments across multiple labs to account for batch variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this benzamide derivative?
Methodological Answer: SAR studies require systematic structural modifications:
- Trifluoromethyl Substitution : Compare activity of -CF vs. -Cl or -Br analogs to assess electron-withdrawing effects on target binding .
- Ethyl Linker Optimization : Replace the ethylene group with rigid spacers (e.g., propargyl) to evaluate conformational flexibility .
- Methoxy Positioning : Synthesize 2,4- vs. 3,4-dimethoxyphenyl derivatives to map steric and electronic interactions with hydrophobic enzyme pockets .
Q. How can computational modeling predict the binding mode of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., EGFR PDB: 1M17). The trifluoromethyl group often enhances hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- Free Energy Calculations : MM-PBSA or MM-GBSA quantify binding energies, correlating with experimental IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
